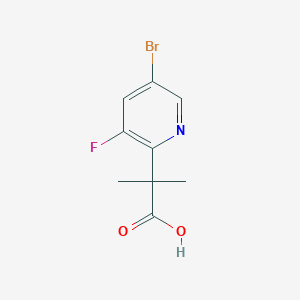
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid, also known as BFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Disubstituted Fluoropyridines
A study by Sutherland and Gallagher (2003) discusses the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor for synthesizing disubstituted 2-fluoropyridines, which can be further converted to 2-pyridones. This process involves ortho-lithiation of 5-bromo-2-fluoropyridine, showcasing the chemical versatility and potential applications in creating complex pyridine derivatives (Sutherland & Gallagher, 2003).
Key Material in Synthesis of Antagonists
Zhong et al. (1999) describe the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis involves the hydrogenation of enantiomeric enamine with Pd(OH)2C, highlighting the compound's role in medicinal chemistry (Zhong et al., 1999).
Aurora Kinase Inhibitor
A study by ヘンリー,ジェームズ (2006) mentions a compound containing a 2-pyridyl group that acts as an Aurora kinase inhibitor, potentially useful in cancer treatment. This indicates the relevance of pyridyl derivatives in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Labeling Agent in Carbohydrate Analysis
Cai et al. (2014) report the use of a 2-pyridyl derivative as a labeling agent for sugars, demonstrating its application in sensitive detection and analysis of monosaccharides in complex biological matrices. This suggests its utility in biochemical and analytical research (Cai et al., 2014).
Synthesis of Radiotracers
Horti et al. (1996) describe the synthesis of a radiotracer, (+/-)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane, indicating the potential of 2-pyridyl derivatives in neuroimaging and the study of nicotinic acetylcholine receptors (Horti et al., 1996).
特性
IUPAC Name |
2-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXITVMXCLXXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=N1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

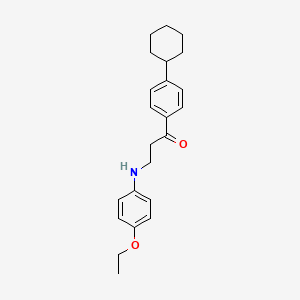
![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)
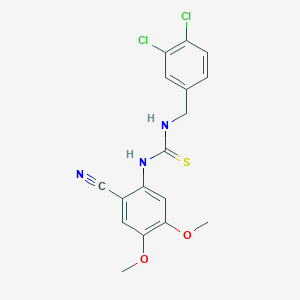
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)
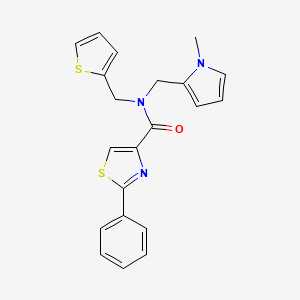

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)

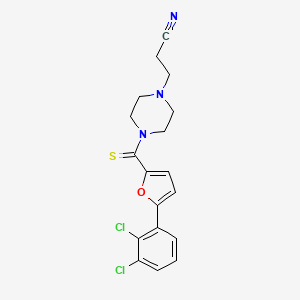
![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)